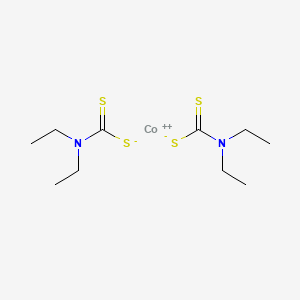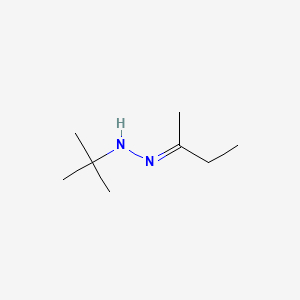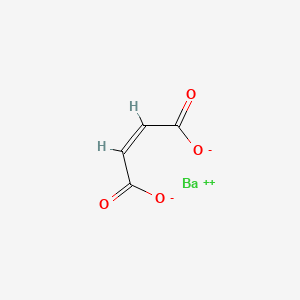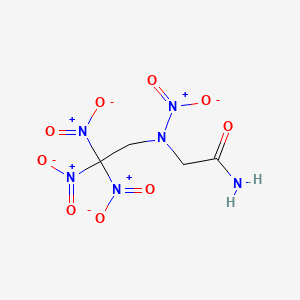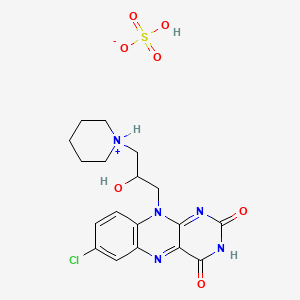
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate is a complex organic compound belonging to the isoalloxazine family. Isoalloxazines are known for their role as cofactors in various biological processes, particularly in redox reactions. This compound is characterized by its unique structure, which includes a chloro-substituted isoalloxazine core and a piperidinopropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrophenol and piperidine.
Formation of Intermediate: The initial step involves the reaction of 4-chloro-3-nitrophenol with sodium methoxide in dry tetrahydrofuran to form a chloronitrobenzene intermediate.
Reduction: The nitro group is reduced using tin(II) chloride to yield a diamine.
Cyclization: The final step involves cyclization with alloxan monohydrate under acidic conditions to form the isoalloxazine core.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the isoalloxazine core to dihydroisoalloxazine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoalloxazine derivatives.
Substitution: Various substituted isoalloxazines depending on the nucleophile used.
Scientific Research Applications
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential antimalarial and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of 7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate involves its role as a cofactor in redox reactions. It participates in electron transfer processes, facilitating the oxidation and reduction of substrates. The compound interacts with flavin monooxygenases, which are enzymes involved in the metabolism of various biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-8-ethyl-10-(1’-D-ribityl)isoalloxazine
- 7-Methyl-8-chloro-10-(1’-D-ribityl)isoalloxazine
- 7-Chloro-8-methyl-10-(1’-D-ribityl)isoalloxazine
Uniqueness
7-Chloro-10-(2-hydroxy-3-piperidinopropyl)isoalloxazine sulfate is unique due to its specific piperidinopropyl side chain, which imparts distinct chemical and biological properties. This structural variation allows for unique interactions with biological targets and different reactivity compared to other isoalloxazines.
Properties
CAS No. |
101652-00-0 |
|---|---|
Molecular Formula |
C18H22ClN5O7S |
Molecular Weight |
487.9 g/mol |
IUPAC Name |
7-chloro-10-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)benzo[g]pteridine-2,4-dione;hydrogen sulfate |
InChI |
InChI=1S/C18H20ClN5O3.H2O4S/c19-11-4-5-14-13(8-11)20-15-16(21-18(27)22-17(15)26)24(14)10-12(25)9-23-6-2-1-3-7-23;1-5(2,3)4/h4-5,8,12,25H,1-3,6-7,9-10H2,(H,22,26,27);(H2,1,2,3,4) |
InChI Key |
CYZUIPUWEKTBMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CC(CN2C3=C(C=C(C=C3)Cl)N=C4C2=NC(=O)NC4=O)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


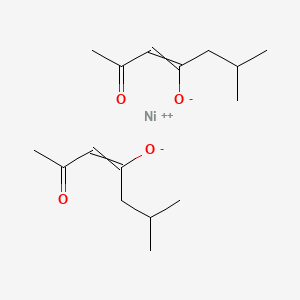

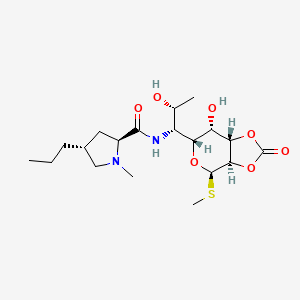
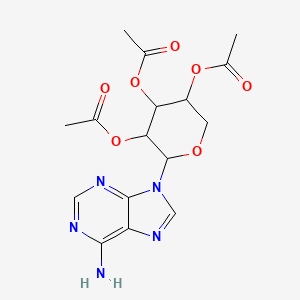


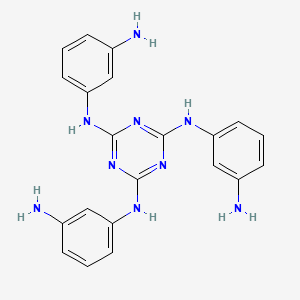
![2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-fluoro-5-oxo-5H-benzothiazolo[3,2-a]quinoline-6-carboxylic acid](/img/structure/B13736858.png)

